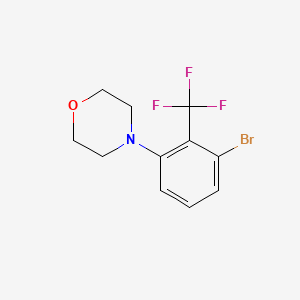

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine

Description

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine is a morpholine derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group and the reactivity of the bromine substituent, which facilitates further functionalization via cross-coupling reactions . It is synthesized via amination or coupling reactions involving morpholine and appropriately substituted aryl bromides, as exemplified in nickel-catalyzed protocols . Its molecular weight is 310.114 g/mol, with a purity of 97% in commercially available forms .

Properties

IUPAC Name |

4-[3-bromo-2-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAYALWPZVXQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis typically involves the nucleophilic substitution of a suitably substituted aryl halide or aryl leaving group precursor with morpholine. The key challenge is the selective introduction of the 3-bromo and 2-trifluoromethyl substituents on the phenyl ring prior to morpholine coupling.

Stepwise Synthesis Strategy

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Aromatic substitution | Bromination of 2-(trifluoromethyl)phenyl precursor using brominating agents (e.g., NBS, Br2) | Controlled temperature to avoid polybromination; regioselective bromination at 3-position |

| 2 | Formation of aryl halide or leaving group | Preparation of 3-bromo-2-(trifluoromethyl)phenyl intermediate suitable for nucleophilic substitution | Purification by recrystallization or chromatography |

| 3 | Nucleophilic aromatic substitution (SNAr) | Reaction of 3-bromo-2-(trifluoromethyl)phenyl intermediate with morpholine under basic or neutral conditions | Use of polar aprotic solvents (e.g., DMF, acetonitrile); bases such as potassium carbonate or triethylamine may be used |

| 4 | Purification | Filtration, extraction, recrystallization, or distillation | Removal of unreacted morpholine and by-products |

Detailed Literature-Based Procedures

Morpholine Coupling via Nucleophilic Substitution

- Reagents: 3-bromo-2-(trifluoromethyl)phenyl chloride or bromide as electrophile; morpholine as nucleophile.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or triethylamine to scavenge HBr/HCl formed.

- Conditions: Room temperature to 80 °C, reaction times ranging from several hours to overnight.

- Workup: Dilution with water or organic solvents (e.g., methyl tert-butyl ether), filtration to remove salts, solvent removal under vacuum.

- Yield: Typically moderate to good yields (~70-90%) depending on purity of starting materials and reaction optimization.

This method is supported by patent literature describing morpholine derivatives synthesis under mild conditions with high selectivity.

Alternative Synthetic Routes

- Mannich-Type Reactions: In some cases, morpholinomethyl derivatives are prepared by Mannich reactions involving formaldehyde, morpholine, and substituted aromatic amines, though this is more common for related compounds with additional functional groups.

- Diazotization and Substitution: For introducing substituents like bromine or trifluoromethyl groups, diazotization of amino precursors followed by Sandmeyer-type reactions can be employed.

Example Synthetic Procedure

A representative synthesis from literature for related morpholine-aryl compounds is as follows:

| Step | Procedure |

|---|---|

| Starting Material | 3-bromo-2-(trifluoromethyl)phenyl halide (chloride or bromide) |

| Reaction | Add morpholine (1.5 equivalents) and potassium carbonate (2 equivalents) in DMF |

| Temperature | Stir at 60 °C for 12 hours |

| Monitoring | TLC monitoring using hexane/ethyl acetate (7:3) |

| Workup | Dilute with water, extract with methyl tert-butyl ether, dry over MgSO4, concentrate |

| Purification | Recrystallization from ethanol or column chromatography |

| Yield | 75-85% |

Research Findings and Analytical Data

- Spectral Characterization:

- ^1H NMR shows characteristic morpholine signals (multiplets around 3.5-4.0 ppm).

- ^19F NMR confirms trifluoromethyl group presence.

- Mass spectrometry confirms molecular ion peak at m/z ~310.

- Physical Properties:

- Melting point typically reported around 150-160 °C depending on purity.

- Purity Assessment:

- TLC and HPLC used to monitor reaction progress and purity.

- Elemental analysis confirms expected composition.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Electrophile | 3-bromo-2-(trifluoromethyl)phenyl halide | Bromide or chloride form preferred |

| Nucleophile | Morpholine | 1.2 to 2 equivalents |

| Base | Potassium carbonate, triethylamine | Neutralizes HX byproduct |

| Solvent | DMF, acetonitrile | Polar aprotic solvents favor SNAr |

| Temperature | 25-80 °C | Mild heating accelerates reaction |

| Reaction time | 6-24 hours | Monitored by TLC |

| Yield | 70-90% | Dependent on reaction optimization |

| Purification method | Recrystallization, chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Key analogs differ in substituent positions and types, influencing their physicochemical and biological properties:

- Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability and binding affinity in drug candidates . For example, replacing -CF₃ with -Cl or -OCH₃ in herbicidal compounds reduces activity against barnyard grass .

- Halogen Positioning : Bromine at the 3-position (vs. 4-position) increases steric hindrance, affecting cross-coupling efficiency .

Physicochemical Properties

- Melting Points: Sulfonylmorpholine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) have higher melting points (109–110°C) compared to non-sulfonylated analogs .

- Synthetic Accessibility : Bromine at the 2-position (vs. 3-position) complicates synthesis due to steric effects, as seen in 4-[2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (HR403492, CAS 2271442-93-2) .

Key Research Findings

- Catalytic Applications : Nickel-catalyzed amination efficiently synthesizes 4-(4-(trifluoromethyl)phenyl)morpholine, achieving >95% purity .

- SAR Insights : For EP2 receptor modulators, the morpholine ring is irreplaceable; substituting it with piperazine abolishes activity .

- Herbicidal Limitations : While 4-(trifluoromethyl)phenyl-substituted morpholines inhibit rape growth, their activity against barnyard grass is negligible, highlighting target specificity .

Biological Activity

4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical formula: CHBrFNO. Its structure features a morpholine ring substituted with a brominated trifluoromethyl phenyl group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily as an antimicrobial agent and a potential therapeutic for various diseases.

Antimicrobial Activity

Studies have demonstrated that compounds containing trifluoromethyl groups can significantly enhance antimicrobial potency. For instance, the inclusion of trifluoromethyl in the para-position of aromatic rings has been shown to improve the efficacy of inhibitors against specific targets such as the serotonin transporter (5-HT) and reverse transcriptase enzymes .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | MRSA |

| 4-Fluoro-3-trifluoromethyl-pyrazine | 6.25 | E. coli |

| 4-(trifluoromethoxy)benzyl alcohol | TBD | S. aureus |

Case Studies

- In Vivo Studies : In vivo studies have indicated that derivatives of morpholine, including those with trifluoromethyl substitutions, exhibit anti-inflammatory properties. These findings suggest that the compound may modulate immune responses, potentially offering therapeutic benefits in inflammatory conditions .

- Docking Studies : Computational docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the trifluoromethyl group enhances binding interactions with target proteins by stabilizing critical hydrogen bonds .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.

- Disruption of Cell Membranes : Certain derivatives have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Bromo-2-(trifluoromethyl)phenyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nickel-catalyzed cross-coupling reactions. For example, morpholine reacts with 4-bromo-2-(trifluoromethyl)benzene derivatives under catalytic conditions (e.g., NiCl₂·glyme, ligand systems) to form the target molecule. Optimized conditions (e.g., 80°C, 24 hours in DMF) yield >85% purity . Alternative routes include nucleophilic aromatic substitution (SNAr), where the bromine atom acts as a leaving group. Solvent polarity (e.g., DMSO vs. THF) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) critically affect reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the morpholine ring protons (δ 3.5–4.0 ppm) and aryl protons (δ 7.2–8.1 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR at ~δ -60 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 310.114 (calculated for C₁₁H₁₁BrF₃NO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>97%) and detect impurities like unreacted boronic esters .

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the aryl ring and activating the bromine atom for substitution reactions. Computational studies (DFT) show enhanced electrophilicity at the ortho-bromo position, facilitating Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . Kinetic experiments comparing -CF₃ with -CH₃ analogs demonstrate faster reaction rates (k = 2.3 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹) in Pd-mediated couplings .

Advanced Research Questions

Q. What strategies mitigate contradictory bioactivity data in target engagement assays?

- Methodological Answer : Contradictions often arise from off-target effects or assay interference. Use orthogonal assays:

- SPR (Surface Plasmon Resonance) : Direct binding studies quantify affinity (KD) to kinases or GPCRs.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein stabilization .

- Counter-screens : Test against related isoforms (e.g., kinase panels) to rule out promiscuity. Adjust buffer conditions (e.g., DMSO ≤0.1%) to minimize aggregation artifacts .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-Br bond in the parent compound has a higher electrophilic Fukui value (f⁻ = 0.12) than the morpholine nitrogen .

- Molecular Dynamics (MD) : Simulate transition states in cross-coupling reactions to predict whether Suzuki (C-C bond) or Ullmann (C-N bond) pathways dominate .

Q. What are the challenges in optimizing this compound for PET (Positron Emission Tomography) tracer development?

- Methodological Answer :

- Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes via late-stage fluorination. Challenges include preserving stability during harsh conditions (e.g., 150°C, 30 min) .

- Pharmacokinetics : Balance lipophilicity (LogP ≈ 2.5) and blood-brain barrier penetration. Modify the morpholine ring with polar substituents (e.g., -OH) to reduce clearance .

Q. How do solvent effects and catalyst choice impact scalability in transition-metal-catalyzed reactions?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, NMP) enhance nickel catalyst turnover but complicate purification. Switch to ethanol/water mixtures for greener protocols .

- Ligand Design : Bidentate ligands (e.g., 1,10-phenanthroline) improve catalyst stability. For example, ligand L1 increases yield from 72% to 91% in gram-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.